3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid
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Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The molecule also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic fluorene and benzoic acid moieties, as well as the amide linkage connecting them. The presence of these functional groups would likely confer certain physical and chemical properties to the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the Fmoc group could be removed under mildly acidic conditions, revealing the free amine. The carboxylic acid could react with bases to form salts, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and carboxylic acid groups could enhance its solubility in polar solvents .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid' involves the protection of the amine group, followed by the reaction with the appropriate reagents to form the desired product. The synthesis pathway involves several steps, including protection, coupling, and deprotection reactions.", "Starting Materials": [ "9H-fluorene", "Methyl 3-aminocrotonate", "Benzoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diisopropylethylamine", "N,N-Dimethylformamide", "Triethylamine", "Dimethyl sulfoxide", "N,N'-Dicyclohexylcarbodiimide", "4-Aminobenzoic acid" ], "Reaction": [ "Protection of the amine group of methyl 3-aminocrotonate with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF) to form Fmoc-protected methyl 3-aminocrotonate.", "Coupling of Fmoc-protected methyl 3-aminocrotonate with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in DMF to form the Fmoc-protected dipeptide.", "Deprotection of the Fmoc group using 20% piperidine in DMF to form the dipeptide.", "Coupling of the dipeptide with benzoyl chloride in the presence of TEA and DMF to form the benzoylated dipeptide.", "Deprotection of the benzoylated dipeptide using 1 M sodium hydroxide in methanol to form the desired product, 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid." ] } | |
CAS No. |
2567496-72-2 |
Molecular Formula |
C26H25NO4 |
Molecular Weight |
415.5 |
Purity |
95 |
Origin of Product |
United States |
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